2-(2,2-Difluorocyclopropoxy)ethan-1-ol
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Overview
Description
2-(2,2-Difluorocyclopropoxy)ethan-1-ol is a chemical compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol It is characterized by the presence of a difluorocyclopropyl group attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropoxy)ethan-1-ol typically involves the reaction of 2,2-difluorocyclopropylmethanol with ethylene oxide under basic conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorocyclopropoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,2-difluorocyclopropoxy)acetaldehyde or 2-(2,2-difluorocyclopropoxy)acetic acid.
Reduction: Formation of 2-(2,2-difluorocyclopropoxy)ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,2-Difluorocyclopropoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclopropoxy)ethan-1-ol involves its interaction with specific molecular targets. The difluorocyclopropyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, further modulating its activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluorocyclopropyl)ethanol: Similar structure but lacks the ethoxy group.
2-(2,2-Difluoroethoxy)ethanol: Similar structure but with an ethoxy group instead of a cyclopropyl group.
Uniqueness
2-(2,2-Difluorocyclopropoxy)ethan-1-ol is unique due to the presence of both a difluorocyclopropyl group and an ethan-1-ol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3-4(5)9-2-1-8/h4,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICVYMOCZKQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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